molecular formula C18H14ClFN2O3S2 B2886385 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide CAS No. 895458-09-0

3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide

Cat. No. B2886385
CAS RN: 895458-09-0
M. Wt: 424.89
InChI Key: NDAXCUXGJGXELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating the transport of salt and water across epithelial tissues. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTR-Inhibitor-172 has been developed as a potential therapeutic agent for CF and other diseases.

Scientific Research Applications

Alzheimer’s Disease Treatment Research

A study by Rehman et al. (2018) synthesized derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for potential use in Alzheimer's disease treatment. The compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease.

Antiviral Activity

Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrating anti-tobacco mosaic virus activity in bioassay tests (Chen et al., 2010).

Anticonvulsant Agents

Farag et al. (2012) reported the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, with some derivatives showing protection against picrotoxin-induced convulsion, indicating potential as anticonvulsant agents (Farag et al., 2012).

Structural Characterization

Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of isostructural compounds related to 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, providing insights into the molecular structure of related compounds (Kariuki et al., 2021).

Matrix Metalloproteinase Inhibition

A study by Schröder et al. (2001) highlighted the synthesis of novel heterocyclic inhibitors of matrix metalloproteinases, crucial for cancer and other diseases, where compounds like 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide played a key role (Schröder et al., 2001).

Antitumor Activity

Rostom (2006) synthesized a series of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and evaluated their antitumor activity, contributing to the research on cancer therapeutics (Rostom, 2006).

Tumor-Associated Isozyme Inhibition

Ilies et al. (2003) investigated the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide, for potential antitumor applications (Ilies et al., 2003).

Hypoglycemic Agents

Faidallah et al. (2016) prepared fluorinated pyrazoles, benzenesulfonylurea and thiourea derivatives as hypoglycemic agents, showing the utility of these compounds in diabetes treatment (Faidallah et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S2/c19-13-3-7-15(8-4-13)27(24,25)10-9-17(23)22-18-21-16(11-26-18)12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAXCUXGJGXELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.